2-(Piperidin-4-yloxy)pyrazine hydrochloride structure
2-(Piperidin-4-yloxy)pyrazine hydrochloride structure
An In-Depth Technical Guide to 2-(Piperidin-4-yloxy)pyrazine Hydrochloride: A Key Intermediate in Neurological Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile and well-characterized molecular building blocks. 2-(Piperidin-4-yloxy)pyrazine hydrochloride is one such pivotal intermediate, embodying the convergence of two pharmacologically significant heterocyclic scaffolds: piperidine and pyrazine. The pyrazine ring is a core component in numerous bioactive molecules, recognized for a wide array of pharmacological activities including antimicrobial and antitumor properties.[1][2] Similarly, the piperidine moiety is a ubiquitous feature in central nervous system (CNS) active drugs, valued for its ability to confer favorable physicochemical properties and engage with biological targets.
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of 2-(Piperidin-4-yloxy)pyrazine hydrochloride. We will delve into its chemical structure, physicochemical properties, synthesis, and characterization. Furthermore, we will explore its critical role as an intermediate in the synthesis of more complex molecules, particularly those targeting neurological disorders, and provide practical, field-proven protocols for its handling and application in a laboratory setting. The dihydrochloride salt form is particularly notable as it enhances aqueous solubility, a crucial attribute for both chemical synthesis and pharmaceutical formulation.[3]
Chemical Identity and Physicochemical Properties
2-(Piperidin-4-yloxy)pyrazine and its hydrochloride salts are foundational reagents in synthetic chemistry. The core structure consists of a pyrazine ring linked via an ether bond to the 4-position of a piperidine ring. The presence of the basic piperidine nitrogen allows for the formation of hydrochloride salts, which significantly improves the compound's handling and solubility characteristics. While several salt forms and CAS numbers are referenced in commercial and chemical databases, this guide will focus on the dihydrochloride salt, which is well-documented.[3]
The key physicochemical and identifying data for the compound and its common forms are summarized below.
| Identifier | 2-(Piperidin-4-yloxy)pyrazine Dihydrochloride | 2-(Piperidin-4-yloxy)pyrazine Hydrochloride | 2-(Piperidin-4-yloxy)pyrazine (Free Base) |
| CAS Number | 950649-21-5[3] | 1215636-48-8[4], 615576-64-2[5] | 179545-53-4 (from PubChem) |
| Molecular Formula | C₉H₁₃N₃O·2HCl[3] | C₉H₁₄ClN₃O[4][5] | C₉H₁₃N₃O[6] |
| Molecular Weight | 252.14 g/mol [3] | 215.68 g/mol [4][5] | 179.22 g/mol |
| PubChem ID | 17749788[3] | - | 11626081 |
| Appearance | White to off-white solid | White crystalline powder or solid[7] | - |
| Solubility | Soluble in water | Soluble in water, methanol, and ethanol[7] | - |
| Storage | Store at 0-8°C, keep dry[3] | Sealed in dry, room temperature[4] | - |
Synthesis and Structural Elucidation
While specific process chemistry details for 2-(Piperidin-4-yloxy)pyrazine hydrochloride are often proprietary, a chemically sound and widely practiced synthetic route can be proposed based on established organic chemistry principles, particularly the nucleophilic aromatic substitution (SNAr) reaction. The piperazine and pyrazine moieties are frequently coupled using this method in pharmaceutical synthesis.[8]
A logical pathway involves the reaction of a protected 4-hydroxypiperidine with an activated halopyrazine, followed by deprotection and salt formation. The use of a protecting group, such as tert-butyloxycarbonyl (Boc), on the piperidine nitrogen is crucial. This strategy prevents self-condensation and other side reactions by temporarily masking the nucleophilicity of the secondary amine, thereby directing the reaction to the desired hydroxyl group.
Protocol for Structural Elucidation
Validating the identity, structure, and purity of the final compound is a non-negotiable step in synthesis. A multi-technique approach is required for unambiguous characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : Provides information on the number and chemical environment of protons. Expected signals would correspond to the aromatic protons on the pyrazine ring, the methine proton at the C4 position of the piperidine ring adjacent to the ether oxygen, and the methylene protons of the piperidine ring.
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¹³C NMR : Confirms the carbon skeleton of the molecule. Distinct signals for the pyrazine and piperidine ring carbons should be observable.
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Mass Spectrometry (MS) :
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Used to determine the molecular weight of the compound. For the free base, the expected [M+H]⁺ ion would be at m/z 180.11.[6] This technique confirms that the correct molecular assembly has occurred.
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Infrared (IR) Spectroscopy :
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Identifies the functional groups present. Key absorbances would include C-O-C stretching for the ether linkage, C-N stretching for the amines, and C=N/C=C stretching for the aromatic pyrazine ring.[7]
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-
High-Performance Liquid Chromatography (HPLC) :
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Essential for determining the purity of the final product. A reversed-phase HPLC method can separate the target compound from starting materials and by-products, allowing for quantification of purity, often reported as a percentage of the total peak area.[9]
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Applications in Medicinal Chemistry and Drug Discovery
The primary value of 2-(Piperidin-4-yloxy)pyrazine hydrochloride lies in its role as a versatile structural motif for building more elaborate drug candidates.[3] Its bifunctional nature—a nucleophilic secondary amine on the piperidine ring and a modifiable pyrazine core—allows for diverse chemical elaborations.
Core Application: Neurological Disorders
This compound is frequently utilized in research programs targeting neurological and psychiatric conditions.[3] Its structural components are found in molecules designed to modulate key CNS receptors. A notable example is in the development of selective antagonists for the Muscarinic Acetylcholine Receptor M4 (M4). M4 antagonists are being investigated for the treatment of cognitive and movement disorders, including Alzheimer's disease, Lewy Body Dementia, and Parkinson's disease.[10] The piperidine-ether scaffold can serve as a core element to which other pharmacophoric groups are attached to achieve high affinity and selectivity for the M4 receptor.
Beyond muscarinic receptors, piperazine and pyrazine derivatives are integral to a vast number of approved drugs and clinical candidates, including potent kinase inhibitors like Avapritinib, which targets KIT and PDGFRA mutations.[8] This demonstrates the broad utility of the heterocyclic systems present in 2-(Piperidin-4-yloxy)pyrazine hydrochloride, making it a valuable starting point for exploring a wide range of biological targets.
Experimental Protocols
The following protocols provide standardized procedures for the handling, storage, and use of 2-(Piperidin-4-yloxy)pyrazine hydrochloride in a research setting.
Protocol 4.1: Handling and Storage
The integrity of the compound is paramount for reproducible experimental results.
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Receiving and Storage : Upon receipt, inspect the container for damage. Store the compound in a tightly sealed container in a dry, well-ventilated place. For long-term stability, storage at 0-8°C is recommended.[3][11]
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Personal Protective Equipment (PPE) : Always handle the compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[12]
-
Dispensing : To avoid contamination and moisture uptake, allow the container to equilibrate to room temperature before opening. Use a clean spatula to dispense the solid. Avoid creating dust.[13]
-
Disposal : Dispose of waste material in accordance with local, regional, and national hazardous waste regulations.[14]
Protocol 4.2: Preparation of a Stock Solution (e.g., 10 mM)
The hydrochloride salt form confers good solubility in polar protic solvents.
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Calculation : Calculate the mass required for the desired volume and concentration. For the dihydrochloride salt (MW = 252.14 g/mol ), to make 10 mL of a 10 mM stock solution, you would need: Mass = 0.010 L × 0.010 mol/L × 252.14 g/mol = 0.0252 g = 25.2 mg
-
Weighing : Accurately weigh 25.2 mg of the compound into a tared 15 mL conical tube or a suitable volumetric flask.
-
Solubilization : Add approximately 8 mL of the chosen solvent (e.g., sterile deionized water or DMSO). Vortex or sonicate gently until the solid is completely dissolved. The dihydrochloride form should readily dissolve in water.
-
Final Volume Adjustment : Add the solvent to bring the final volume to 10.0 mL.
-
Storage : Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 4.3: Exemplar Reaction - N-Benzylation of the Piperidine Moiety
This protocol illustrates a common synthetic transformation using the secondary amine, demonstrating its function as an intermediate.
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Reaction Setup : To a dry round-bottom flask under a nitrogen atmosphere, add 2-(Piperidin-4-yloxy)pyrazine hydrochloride (1 eq.).
-
Solvent and Base : Dissolve/suspend the starting material in a suitable aprotic solvent (e.g., acetonitrile or DMF). Add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA), 2.5 eq.) to neutralize the hydrochloride salt and scavenge the acid formed during the reaction. Stir for 10-15 minutes.
-
Addition of Electrophile : Add benzyl bromide (1.1 eq.) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. The reaction may require gentle heating (e.g., 50-60°C) to proceed to completion.
-
Workup : Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The organic layer contains the desired product.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-benzylated product.
-
Characterization : Confirm the structure of the purified product using NMR and MS, as described in Section 2.
Safety and Toxicology
As a laboratory chemical, 2-(Piperidin-4-yloxy)pyrazine hydrochloride requires careful handling. The GHS hazard classifications for the monohydrochloride form provide a basis for its safety assessment.
-
Hazard Statements :
-
Precautionary Measures :
-
P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280 : Wear protective gloves/protective clothing/eye protection/face protection.[12]
-
P301+P312 : IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
First Aid :
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact : Immediately wash off with soap and plenty of water.
-
Eye Contact : Flush eyes with water as a precaution.
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[11]
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Conclusion
2-(Piperidin-4-yloxy)pyrazine hydrochloride is more than a mere chemical reagent; it is a strategic asset in the arsenal of the medicinal chemist. Its structure thoughtfully combines the proven pharmacological relevance of the piperidine and pyrazine scaffolds. The enhanced solubility and stability of its hydrochloride salt form make it an ideal starting point for complex synthetic campaigns. With established utility in the pursuit of novel therapeutics for challenging neurological diseases, this compound is poised to remain a valuable and frequently employed building block in the ongoing quest for new medicines.
References
- Google Patents. WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.
-
PubChem. 2-(piperidin-4-yloxy)pyrazine. Available from: [Link]
-
DTIC. Piperidine Synthesis. Available from: [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
-
World Anti Doping Agency (WADA). The Prohibited List. Available from: [Link]
-
PubChem. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. Available from: [Link]
-
Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Available from: [Link]
- Google Patents. WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection.
-
PubChem. 2-[1-(Oxan-4-yl)piperidin-4-yl]pyrazine. Available from: [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Piperidine. Available from: [Link]
-
PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available from: [Link]
-
PubMed Central. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Available from: [Link]
-
RSC Publishing. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Available from: [Link]
-
Angene Chemical. Safety Data Sheet - 5-(Piperidin-1-yl)pyrazine-2-carboxylic Acid. Available from: [Link]
-
Chemchart. 4-Piperidin-4-ylpyridine dihydrochloride (143924-47-4). Available from: [Link]
-
CAS Common Chemistry. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[3][7][10]triazolo[4,3-a]pyrazine hydrochloride. Available from: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and characterization of novel N -(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecula ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00879D [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. 1215636-48-8|2-(Piperidin-4-yloxy)pyrazine hydrochloride|BLD Pharm [bldpharm.com]
- 5. molcore.com [molcore.com]
- 6. PubChemLite - 2-(piperidin-4-yloxy)pyrazine (C9H13N3O) [pubchemlite.lcsb.uni.lu]
- 7. Buy 2-(piperidin-2-yl)-5-(trifluoromethyl)pyrazine hydrochloride | 2639448-40-9 | 95 [smolecule.com]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases - Google Patents [patents.google.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. carlroth.com [carlroth.com]
- 13. angenechemical.com [angenechemical.com]
- 14. fishersci.com [fishersci.com]
